1-Ethynyl-2,3-dihydro-1H-inden-1-ol
Overview
Description
1-Ethynyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H10O and a molecular weight of 158.2 g/mol This compound features an indene ring system with an ethynyl group and a hydroxyl group attached to it
Preparation Methods
The synthesis of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-indanone with ethynyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
1-Ethynyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 1-ethynyl-2,3-dihydro-1H-inden-1-one. Common oxidizing agents for this reaction include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The compound can be reduced to form 1-ethynyl-2,3-dihydro-1H-indene. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethynyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. For example, reaction with halogens can yield halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethynyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and phosphodiesterase (PDE), which are involved in neurological processes . These interactions can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of cell proliferation.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-ethynyl-2,3-dihydroinden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-2-11(12)8-7-9-5-3-4-6-10(9)11/h1,3-6,12H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPSBLRPYIACBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576285 | |
Record name | 1-Ethynyl-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20470-48-8 | |
Record name | 1-Ethynyl-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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